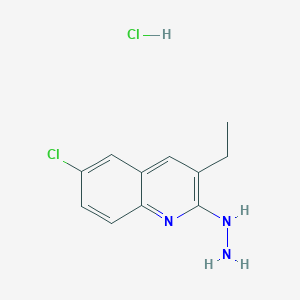![molecular formula C8H15N7O2S3 B13724034 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and multiple isotopic labels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of isotopic labels, and the attachment of the sulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
化学反应分析
Types of Reactions
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the sulfamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in quality control.
作用机制
The mechanism of action of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfamoyl group can interact with enzymes or receptors, modulating their activity. The isotopic labels allow for precise tracking and analysis of the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
Methyl 3-[[[2-[(diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate: A labeled analogue with similar structural features.
3-(((2-((diaminomethylidene)amino)-1,3-thiazol-4-yl)methyl)sulfanyl)propanoic acid hydrochloride: Another thiazole-based compound with comparable properties.
Uniqueness
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide stands out due to its specific isotopic labels, which enhance its utility in research applications. Its unique combination of functional groups and isotopic composition makes it a valuable tool for studying complex chemical and biological processes.
属性
分子式 |
C8H15N7O2S3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1 |
InChI 键 |
XUFQPHANEAPEMJ-QIOHBQFSSA-N |
手性 SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCC/C(=N/S(=O)(=O)N)/N |
规范 SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)

![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
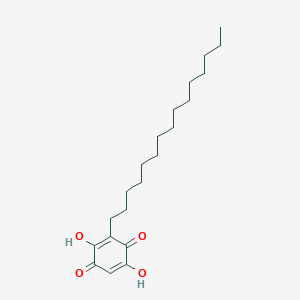
![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)
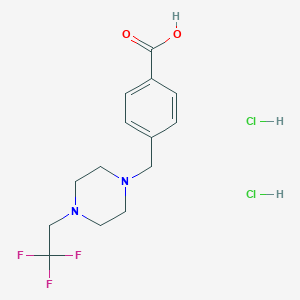
![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)

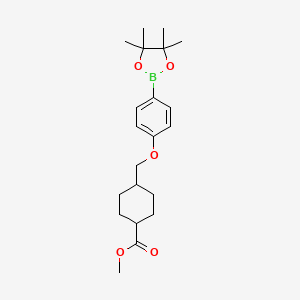
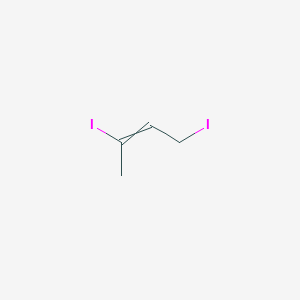
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
